ETHYL 5'-(3-PHENYLPROP-2-YNAMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE
Overview
Description
ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by the presence of a bithienyl core, which is a fused ring system containing two thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bithienyl Core: The bithienyl core can be synthesized through the coupling of two thiophene rings. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Introduction of the Phenylprop-2-ynamido Group: The phenylprop-2-ynamido group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable phenylprop-2-ynyl halide with an amine derivative of the bithienyl core.
Esterification: The final step involves the esterification of the carboxylic acid group on the bithienyl core with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It can be employed in the study of biological processes and interactions, particularly those involving thiophene derivatives.
Industry: It is used in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
Mechanism of Action
The mechanism of action of ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The bithienyl core can interact with various biological macromolecules, such as proteins and nucleic acids, through π-π stacking and hydrophobic interactions. The phenylprop-2-ynamido group can further enhance these interactions by providing additional binding sites and modulating the compound’s overall conformation.
Comparison with Similar Compounds
Similar Compounds
ETHYL 3-PHENYLPROP-2-YNAMIDO-THIOPHENE-4-CARBOXYLATE: This compound has a similar structure but lacks the bithienyl core.
ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-THIOPHENE-4’-CARBOXYLATE: This compound contains a single thiophene ring instead of the bithienyl core.
Uniqueness
ETHYL 5’-(3-PHENYLPROP-2-YNAMIDO)-[2,3’-BITHIOPHENE]-4’-CARBOXYLATE is unique due to its bithienyl core, which imparts distinct electronic and structural properties. This makes it particularly valuable in applications requiring high conductivity and stability, such as in organic semiconductors and optoelectronic devices.
Properties
IUPAC Name |
ethyl 2-(3-phenylprop-2-ynoylamino)-4-thiophen-2-ylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S2/c1-2-24-20(23)18-15(16-9-6-12-25-16)13-26-19(18)21-17(22)11-10-14-7-4-3-5-8-14/h3-9,12-13H,2H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIZRSQYKMPMAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)C#CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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